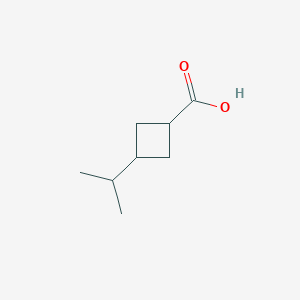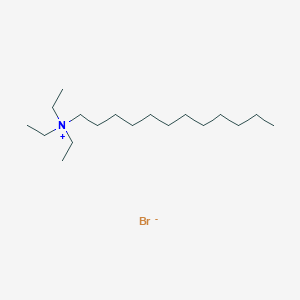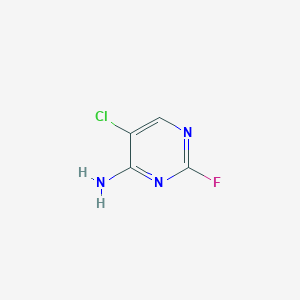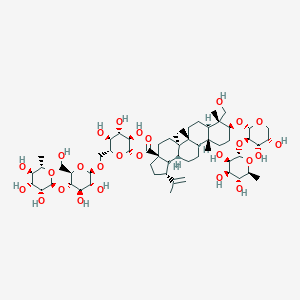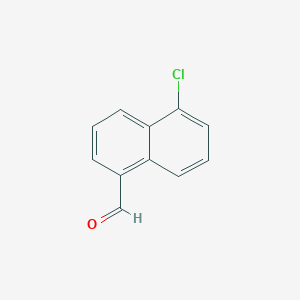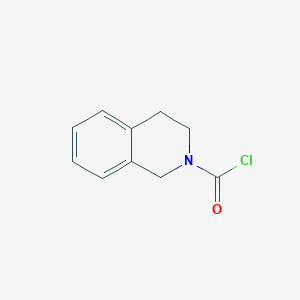
3,4-dihydroisoquinoline-2(1H)-carbonyl chloride
Overview
Description
3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride is an organic compound belonging to the isoquinoline family Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds, such as 3,4-dihydroisoquinoline-2(1h)-carboxamide derivatives, have been studied as potential antidepressant and anticonvulsant agents .
Mode of Action
Related compounds have shown to exhibit antidepressant effects in a dose-dependent manner, suggesting a possible interaction with neurotransmitter systems .
Biochemical Pathways
Related compounds have been found to increase the levels of neurotransmitters such as serotonin (5-ht) and norepinephrine (ne) in the central nervous system .
Result of Action
Related compounds have shown antidepressant and anticonvulsant activities, suggesting potential therapeutic effects .
Preparation Methods
The synthesis of 3,4-dihydroisoquinoline-2(1H)-carbonyl chloride typically involves the reaction of 3,4-dihydroisoquinoline with phosgene or thionyl chloride. The reaction conditions often include the use of an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction: The compound can be oxidized to form isoquinoline derivatives or reduced to yield tetrahydroisoquinoline derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 3,4-dihydroisoquinoline-2(1H)-carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antidepressants and anticonvulsants.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating central nervous system activities.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride can be compared with other isoquinoline derivatives such as:
3,4-Dihydroisoquinoline-2(1H)-carboxamide: Known for its antidepressant and anticonvulsant properties.
3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride: Used in the synthesis of sulfonamide derivatives with potential antibacterial activity.
The uniqueness of this compound lies in its versatile reactivity and its role as a key intermediate in synthesizing various biologically active compounds.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQJONGSPSQPOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619533 | |
| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199480-42-7 | |
| Record name | 3,4-Dihydroisoquinoline-2(1H)-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
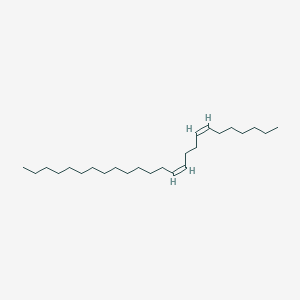
![Furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B176467.png)
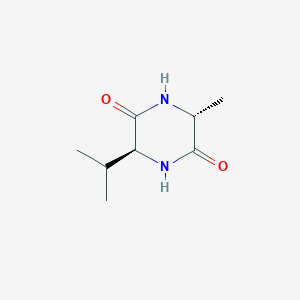

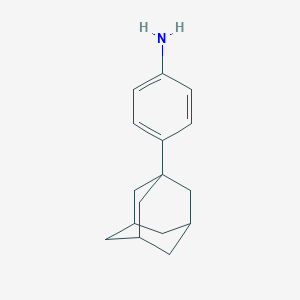

![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)
